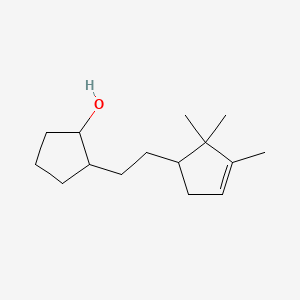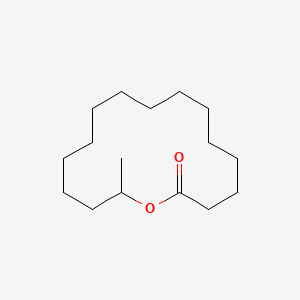
15-Hexadecanolide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 15-Hexadecanolide typically involves the macrolactonization of 15-hydroxyhexadecanoic acid. This process can be achieved using the Yamaguchi or Mitsunobu macrolactonization reactions . The reaction conditions often include the use of reagents such as ethyl ®-β-hydroxybutyrate, which undergoes a series of steps to form the desired lactone ring .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of high-pressure reactors and advanced purification techniques to isolate the compound effectively .
Analyse Chemischer Reaktionen
Types of Reactions: 15-Hexadecanolide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the lactone ring into a diol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the lactone ring.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products Formed: The major products formed from these reactions include carboxylic acids, diols, and substituted lactones, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
15-Hexadecanolide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Industry: this compound is used in the production of fragrances and flavors due to its pleasant odor.
Wirkmechanismus
The mechanism of action of 15-Hexadecanolide involves its interaction with specific molecular targets and pathways. In biological systems, it acts as a pheromone by binding to olfactory receptors in insects, triggering behavioral responses . In medicinal applications, it can form complexes with drugs, enhancing their stability and bioavailability .
Vergleich Mit ähnlichen Verbindungen
Cyclohexadecanolide (Juniper Lactone): Known for its use in fragrances and as a musk compound.
Cyclopentadecanone (Exaltone): Another macrocyclic musk with similar applications in the fragrance industry.
Uniqueness: 15-Hexadecanolide is unique due to its specific structure and properties, which make it suitable for a wide range of applications, from pheromone synthesis to drug delivery systems. Its ability to form stable complexes and its biocompatibility set it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
69297-56-9 |
|---|---|
Molekularformel |
C16H30O2 |
Molekulargewicht |
254.41 g/mol |
IUPAC-Name |
16-methyl-oxacyclohexadecan-2-one |
InChI |
InChI=1S/C16H30O2/c1-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16(17)18-15/h15H,2-14H2,1H3 |
InChI-Schlüssel |
GILZFLFJYUGJLX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCCCCCCCCCCCC(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-chlorophenyl)methyl]quinoline-2-carboxamide](/img/structure/B14166199.png)
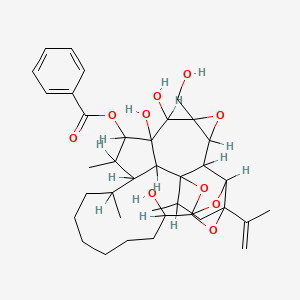
![2,6-Diazaspiro[4.5]decane,2-[(4-fluorophenyl)methyl]-](/img/structure/B14166212.png)
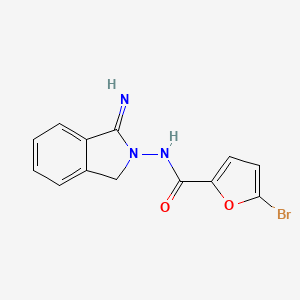
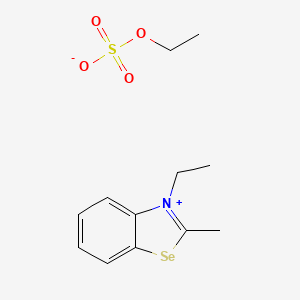


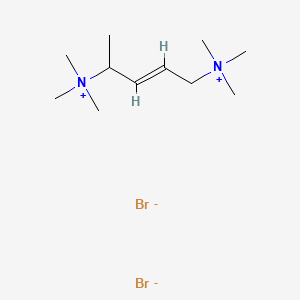
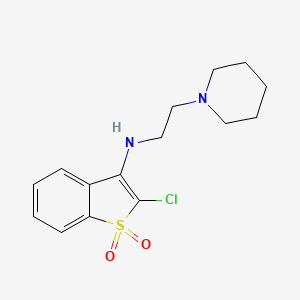
![4-fluoro-2-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B14166239.png)
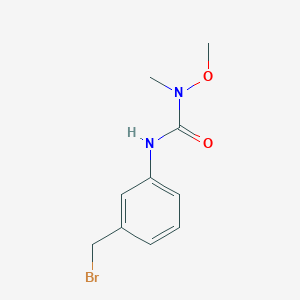
![3-amino-N-(4-cyanophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14166248.png)
